molecular formula C6H14BCl2N B1608385 Dichloro(diisopropylamino)borane CAS No. 44873-49-6

Dichloro(diisopropylamino)borane

Cat. No.: B1608385
CAS No.: 44873-49-6
M. Wt: 181.9 g/mol
InChI Key: SQJYZIVNKOIKKX-UHFFFAOYSA-N
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Description

Dichloro(diisopropylamino)borane is a chemical compound with the molecular formula C6H14BCl2N. It is a boron-containing compound that features two chlorine atoms and a diisopropylamino group attached to a boron atom. This compound is known for its reactivity and is used in various chemical reactions and applications.

Scientific Research Applications

Dichloro(diisopropylamino)borane has several scientific research applications:

Safety and Hazards

Dichloro(diisopropylamino)borane is classified as a pyrophoric liquid and can cause severe skin burns and eye damage . It reacts violently with water . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and storing the compound in a dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(diisopropylamino)borane can be synthesized through the reaction of diisopropylamine with boron trichloride. The reaction typically takes place in an inert solvent such as diethyl ether or toluene, and it is carried out under an inert atmosphere, such as argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is exothermic and should be conducted at low temperatures, often around -78°C, to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction vessels are designed to handle the exothermic nature of the reaction, and the process is optimized for yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dichloro(diisopropylamino)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include lithium borohydride and palladium catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are alcohols, while in cyclization reactions, cyclic boron-containing compounds are formed .

Mechanism of Action

The mechanism of action of dichloro(diisopropylamino)borane involves its ability to donate electrons and form bonds with other molecules. In reduction reactions, it donates electrons to reduce carbonyl compounds to alcohols. In cyclization reactions, it facilitates the formation of cyclic structures by interacting with carbon-carbon double or triple bonds .

Properties

IUPAC Name

N-dichloroboranyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJYZIVNKOIKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(N(C(C)C)C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399796
Record name Dichloro(diisopropylamino)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44873-49-6
Record name Dichloro(diisopropylamino)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(diisopropylamino)borane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a methylene chloride solution of trichloroborane (1.0 M, 100 ml, 0.10 mole) was added dropwise at −78° C. diisopropylamine (13.108 ml, 0.100 mole) over a 30 minute period. The solution was allowed to stir for 1 hour, during which a white precipitate formed. The mixture was allowed to warm to room temperature, and solvent was removed under reduced pressure. The residue was dissolved in 100 ml of dry toluene, triethylamine (13.94 ml, 0.10 mole) was added and the solution was stirred overnight at room temperature. The mixture was filtered, the residue was washed with 20 ml of toluene. Solvent was removed under reduced pressure from the combined filtrates, and the resulting oil was purified by vacuum distillation (25-28° C., 13 Pa, 0.1 mm) to give 9.2 g (51 percent) of product as a colorless liquid.
Quantity
13.94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
13.108 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(diisopropylamino)borane
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Dichloro(diisopropylamino)borane

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